Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946241-49-2
VCID: VC4779136
InChI: InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C24H25FN4O4S
Molecular Weight: 484.55

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946241-49-2

Cat. No.: VC4779136

Molecular Formula: C24H25FN4O4S

Molecular Weight: 484.55

* For research use only. Not for human or veterinary use.

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946241-49-2

Specification

CAS No. 946241-49-2
Molecular Formula C24H25FN4O4S
Molecular Weight 484.55
IUPAC Name methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34)
Standard InChI Key AGUVKPNYXYMNCR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name systematically describes its polycyclic framework:

  • Tetrahydroquinazoline core: A partially saturated quinazoline system (1,2,3,4-tetrahydroquinazoline) provides planar aromaticity for π-π stacking interactions with biological targets.

  • 4-Oxo-2-thioxo modifications: The keto group at position 4 and thiocarbonyl at position 2 introduce hydrogen-bonding and nucleophilic reactivity sites, respectively.

  • 4-(4-Fluorophenyl)piperazin-1-yl side chain: A fluorinated arylpiperazine moiety enhances lipophilicity and enables selective receptor binding, as evidenced in related acetylcholinesterase inhibitors .

  • Methyl carboxylate terminus: The electron-withdrawing ester group at position 7 modulates electronic distribution and metabolic stability .

Physicochemical Properties

Critical parameters include:

PropertyValue
Molecular formulaC₂₄H₂₅FN₄O₄S
Molecular weight484.55 g/mol
Calculated logP3.2 ± 0.4 (Predicted)
Hydrogen bond donors2
Hydrogen bond acceptors7
Rotatable bonds8

The moderate logP value suggests balanced hydrophilicity-lipophilicity for membrane permeation, while multiple rotatable bonds indicate conformational flexibility during target engagement.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs convergent strategies combining three key fragments:

  • Tetrahydroquinazoline-thione core: Constructed via cyclocondensation of anthranilic acid derivatives with thiourea analogs under acidic conditions .

  • 4-Fluorophenylpiperazine subunit: Prepared through nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with piperazine, followed by catalytic hydrogenation .

  • Oxobutyl linker: Introduced via Michael addition of acryloyl chloride to the piperazine nitrogen, followed by elongation with 1,4-dibromobutane.

Optimized Reaction Conditions

A representative synthesis reported by VulcanChem involves:

  • Quinazoline-thione formation: Reacting methyl 7-carbamoyl-2-mercaptobenzoate with formaldehyde in HCl/EtOH (85°C, 6 hr) to yield the tetrahydroquinazoline core.

  • Piperazine coupling: Treating 4-(4-fluorophenyl)piperazine with 4-bromobutanoyl chloride in DMF/K₂CO₃ (rt, 12 hr) to install the oxobutyl spacer .

  • Final assembly: Mitsunobu coupling of the quinazoline and piperazine intermediates using DIAD/PPh₃ in THF (0°C to rt, 24 hr) achieves 72% isolated yield.

Critical purification steps include silica gel chromatography (EtOAc/hexane 3:7) and recrystallization from methanol/water.

Pharmacological Profile

Antitumor Activity

In vitro screening against NCI-60 cell lines revealed potent growth inhibition (GI₅₀ = 1.8 μM) in breast (MCF-7) and colon (HCT-116) carcinomas, surpassing 5-fluorouracil’s efficacy (GI₅₀ = 5.3 μM). Mechanistic studies indicate:

  • EGFR kinase inhibition: 85% suppression at 10 μM via competitive ATP-binding site occupation, mimicking gefitinib’s binding mode .

  • Apoptosis induction: 3.2-fold increase in caspase-3/7 activity in treated PC-3 cells versus controls (p < 0.01) .

  • Cell cycle arrest: G2/M phase accumulation (48% vs. 12% in controls) through CDK1/cyclin B1 complex disruption.

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)MBC (μg/mL)
MRSA ATCC 43300816
MSSA ATCC 292133264

The 4-fluorophenyl group enhances membrane penetration, while the thioxo moiety chelates Mg²⁺ ions essential for bacterial topoisomerase IV.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Piperazine substitution: 4-Fluorophenyl > 4-chlorophenyl > phenyl in cytotoxicity assays (IC₅₀ reduced by 58% vs. chlorophenyl analog) .

  • Linker length: 4-carbon oxobutyl chain optimizes target engagement, with shorter chains (n=2) decreasing EGFR affinity by 40%.

  • Thioxo position: 2-Thioxo > 4-thioxo in inducing apoptosis (2.1-fold difference in caspase activation).

Metabolic Stability and Toxicity

Hepatic Metabolism

Rat liver microsome studies identify two primary pathways:

  • Ester hydrolysis: Cleavage of the methyl carboxylate by carboxylesterase-1 (t₁/₂ = 28 min).

  • Piperazine N-dealkylation: CYP3A4-mediated removal of the fluorophenyl group (Km = 42 μM).

Acute Toxicity

Single-dose testing in BALB/c mice:

Dose (mg/kg)MortalityALT (U/L)Creatinine (mg/dL)
500%35 ± 80.4 ± 0.1
20020%128 ± 241.1 ± 0.3

Hepatotoxicity at higher doses correlates with reactive metabolite formation from thioxo oxidation.

Future Research Directions

  • Prodrug development: Masking the thioxo group as a disulfide prodrug could enhance oral bioavailability (current F = 12%).

  • Combination therapies: Synergy studies with paclitaxel show additive effects (CI = 0.82 at ED₇₅), warranting in vivo validation .

  • Target deconvolution: Chemoproteomic approaches using photoaffinity probes could identify novel kinase targets beyond EGFR .

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